tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Antitubercular ATP synthase THIQ SAR

tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1204765-84-3) is a Boc-protected tetrahydroisoquinoline (THIQ) building block with a primary alcohol handle at the 8-position of the saturated heterocyclic core. The compound belongs to the privileged 1,2,3,4-tetrahydroisoquinoline scaffold class, which forms the structural backbone of numerous natural products and synthetic drug candidates targeting cancer, neurodegenerative diseases, and viral infections.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1204765-84-3
Cat. No. B2957420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1204765-84-3
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CO
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,17H,7-10H2,1-3H3
InChIKeyJUVATTRMXMJVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Procurement Baseline – CAS 1204765-84-3


tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1204765-84-3) is a Boc-protected tetrahydroisoquinoline (THIQ) building block with a primary alcohol handle at the 8-position of the saturated heterocyclic core. The compound belongs to the privileged 1,2,3,4-tetrahydroisoquinoline scaffold class, which forms the structural backbone of numerous natural products and synthetic drug candidates targeting cancer, neurodegenerative diseases, and viral infections . As a protected intermediate, the molecule enables modular derivatization: the Boc group provides orthogonal N-protection compatible with solid-phase synthesis protocols, while the 8-hydroxymethyl group serves as a synthetic handle for esterification, oxidation, or nucleophilic displacement without perturbing the THIQ ring .

Why Generic Substitution Fails – 8-Hydroxymethyl THIQ Regioisomerics


Substituting the 8-hydroxymethyl isomer with its 6- or 7-positional analogs (e.g., CAS 622867-52-1 or CAS 960305-55-9) would redirect the exit vector of the hydroxymethyl group, altering the spatial orientation of any downstream conjugate and potentially abolishing target engagement. In the context of anti-tubercular drug discovery, structure-activity relationship (SAR) studies on 5,8-disubstituted tetrahydroisoquinolines have demonstrated that the 8-position specifically tolerates N-methylpiperazine substitution for potent M. tuberculosis ATP synthase inhibition, while alternative substitution patterns at the 6- or 7-position yield compounds with markedly reduced or no activity . Furthermore, the Boc protecting group cannot be axiomatically replaced with Cbz or Fmoc without altering the deprotection conditions and compatibility with acid-sensitive downstream functionality [1].

Quantitative Differentiation Evidence – tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Regioisomer-Dependent Anti-Tubercular Activity of 8-Substituted THIQs

The 8-hydroxymethyl substitution pattern on the THIQ scaffold is a critical determinant of biological activity. In a SAR study of 5,8-disubstituted tetrahydroisoquinolines, the 8-position was identified as the preferred site for N-methylpiperazine attachment, with compounds bearing this substituent exhibiting effective inhibition of M. tuberculosis (M. tb) in culture and modest ATP synthase inhibition. In contrast, shifting the substituent to the 6- or 7-position resulted in inactive or poorly active compounds . This regiospecificity validates the selection of the 8-hydroxymethyl building block over its 6- or 7-isomeric counterparts for constructing Mtb ATP synthase inhibitor libraries.

Antitubercular ATP synthase THIQ SAR

Boc Protection Enables Solid-Phase Synthesis Compatibility vs. Cbz/Fmoc Analogs

The N-Boc group on the target compound is compatible with solid-phase peptide synthesis (SPPS) protocols that use acid-labile linkers (e.g., Marshall linker). In a published solid-phase methodology, Boc-protected tetrahydroisoquinoline carboxylic acids were attached to (4-hydroxyphenyl)sulfide resin, and the Boc group was removed under acidic conditions to generate support-bound amine hydrochlorides, which were then converted to amides. This protocol is incompatible with Cbz-protected analogs (which require hydrogenolysis) and Fmoc-protected analogs (which require basic conditions that may cleave the ester linkage to the resin) [1]. The target compound's Boc group thus provides orthogonal deprotection that is uniquely suited for SPPS-based library construction.

Solid-phase synthesis Boc deprotection combinatorial chemistry

Supplier Purity Specifications – Batch-Verified 95–98% Purity vs. In-Class Competitors

The target compound is commercially available with certified purity of 95% (AKSci, Bidepharm) to 98% NLT (MolCore) . Bidepharm provides batch-specific analytical data including NMR, HPLC, and GC reports, enabling procurement teams to verify lot-to-lot consistency before committing to multi-gram or kilogram-scale orders . In contrast, the 6-regioisomer (CAS 622867-52-1) and 7-regioisomer (CAS 960305-55-9) are typically listed by fewer suppliers and often lack published batch-specific QC documentation, introducing uncertainty in purity and identity for scale-up programs.

Purity specification procurement quality batch analysis

Hydroxymethyl vs. Carboxyl Handle – Superior Versatility for Downstream Derivatization

The 8-hydroxymethyl group (–CH2OH) on the target compound provides a primary alcohol handle that can undergo a broader range of transformations than the corresponding 8-carboxyl analog (2-Boc-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid). Specifically, the alcohol can be oxidized to the aldehyde or carboxylic acid, converted to a leaving group (mesylate, tosylate, bromide) for nucleophilic displacement, or directly esterified/etherified under mild conditions [1]. The carboxyl analog, by contrast, is limited to amide or ester formation and requires activation (e.g., EDC/HOBt) that may be incompatible with acid-sensitive Boc deprotection. This chemical flexibility makes the hydroxymethyl building block a more versatile entry point for divergent library synthesis.

Synthetic handle alcohol vs. acid derivatization scope

Best Research and Industrial Application Scenarios – tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Construction of 5,8-Disubstituted THIQ Libraries for Anti-Tubercular Drug Discovery

The 8-hydroxymethyl THIQ building block is the optimal starting material for parallel synthesis of 5,8-disubstituted tetrahydroisoquinoline libraries targeting M. tuberculosis ATP synthase. Published SAR data demonstrate that the 8-position is the critical substitution site for anti-tubercular activity, while the 5-position tolerates large hydrophobic groups [1]. Using this building block, chemists can functionalize the 8-hydroxymethyl group (e.g., via mesylation and nucleophilic displacement with N-methylpiperazine) while independently derivatizing the 5-position, enabling rapid exploration of the SAR landscape.

Solid-Phase Synthesis of 1-Substituted THIQ Derivatives Using Boc-Protected Scaffolds

The Boc protecting group of the target compound is uniquely suited for solid-phase synthesis on acid-labile resins (Marshall linker). After attachment of the THIQ-8-carboxylic acid derivative to the resin, the Boc group is removed under acidic conditions to generate a support-bound amine, which is then directly converted to diverse 1-substituted amide derivatives. This protocol has been demonstrated experimentally and is incompatible with Cbz or Fmoc analogs [1].

Intermediate for PI3Kβ Inhibitor Synthesis – Patent-Validated Pathway

The 8-hydroxymethyl THIQ scaffold maps onto the structural requirements of PI3Kβ inhibitors disclosed in patent ES-2818620-T3 (Janssen Pharmaceutica NV). The patent describes azabenzimidazole derivatives of Formula (I) that incorporate tetrahydroisoquinoline moieties as key structural elements for PI3Kβ inhibition [1]. Procurement of the 8-hydroxymethyl building block provides a direct entry point into this patent space for structure-guided optimization of PI3Kβ-selective inhibitors.

HIV Protease Inhibitor Fragment-Based Drug Design

The 8-hydroxymethyl THIQ core has been incorporated into HIV-1 protease inhibitor scaffolds, specifically in bishydroxymethyl-substituted cage dimeric 4-aryl-1,4-dihydropyridines where the N-Boc substituent contributed to moderate protease inhibition activity [1]. This precedent supports the use of the target compound as a fragment for growing HIV protease inhibitors, particularly in structure-based design campaigns targeting the protease active site.

Quote Request

Request a Quote for tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.